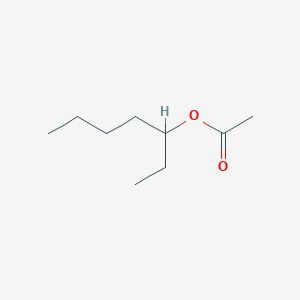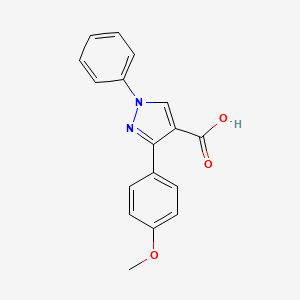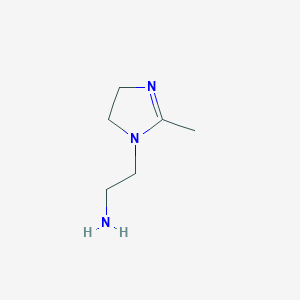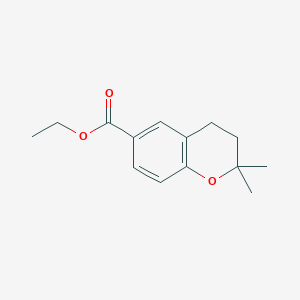
4,4'-Biphenyldiol, 2,2'-diallyl-
概要
説明
4,4’-Biphenyldiol, 2,2’-diallyl- is an organic compound with the molecular formula C18H18O2 It is a derivative of biphenyl, featuring two hydroxyl groups and two allyl groups attached to the biphenyl core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Biphenyldiol, 2,2’-diallyl- typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl, which undergoes hydroxylation to introduce hydroxyl groups at the 4 and 4’ positions.
Allylation: The hydroxylated biphenyl is then subjected to allylation, where allyl groups are introduced at the 2 and 2’ positions. This step often involves the use of allyl halides and a base to facilitate the reaction.
Industrial Production Methods
Industrial production of 4,4’-Biphenyldiol, 2,2’-diallyl- follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving:
Catalysts: Use of specific catalysts to enhance reaction rates.
Reaction Conditions: Controlled temperature and pressure conditions to ensure efficient conversion.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
4,4’-Biphenyldiol, 2,2’-diallyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The allyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or nucleophiles are employed under specific conditions to achieve substitution.
Major Products
Oxidation: Formation of biphenylquinones.
Reduction: Formation of dihydroxybiphenyl derivatives.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
科学的研究の応用
4,4’-Biphenyldiol, 2,2’-diallyl- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials, including liquid crystals and high-performance polymers.
作用機序
The mechanism of action of 4,4’-Biphenyldiol, 2,2’-diallyl- involves its interaction with various molecular targets:
Molecular Targets: The hydroxyl and allyl groups enable the compound to interact with enzymes, receptors, and other biomolecules.
Pathways Involved: The compound can modulate oxidative stress pathways, enzyme activity, and signal transduction processes, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
4,4’-Biphenyldiol: Lacks the allyl groups, making it less reactive in certain chemical reactions.
2,2’-Biphenyldiol: Differently substituted, leading to variations in chemical and biological properties.
4,4’-Dihydroxybiphenyl: Similar structure but without the allyl groups, affecting its reactivity and applications.
Uniqueness
4,4’-Biphenyldiol, 2,2’-diallyl- stands out due to the presence of both hydroxyl and allyl groups, which confer unique reactivity and potential for diverse applications in various fields.
特性
IUPAC Name |
4-(4-hydroxy-2-prop-2-enylphenyl)-3-prop-2-enylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-3-5-13-11-15(19)7-9-17(13)18-10-8-16(20)12-14(18)6-4-2/h3-4,7-12,19-20H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTKAXOZBSHYIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)O)C2=C(C=C(C=C2)O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50213961 | |
| Record name | 4,4'-Biphenyldiol, 2,2'-diallyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50213961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63992-39-2 | |
| Record name | 4,4'-Biphenyldiol, 2,2'-diallyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063992392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Biphenyldiol, 2,2'-diallyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50213961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,7-Dimethyl[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium-2-thiolate](/img/structure/B1618494.png)


![7-[(3-Aminobenzoyl)amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2-sulfonic acid](/img/structure/B1618500.png)


![2-[(4,6-Diamino-1,3,5-triazin-2-yl)-(2-hydroxyethyl)amino]ethanol](/img/structure/B1618506.png)




![n,n'-Bis[(e)-phenylmethylidene]pentane-1,5-diamine](/img/structure/B1618513.png)
![3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1618515.png)
